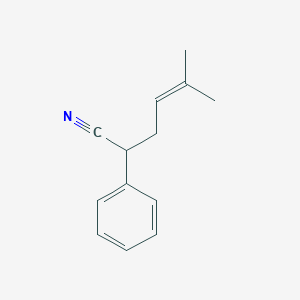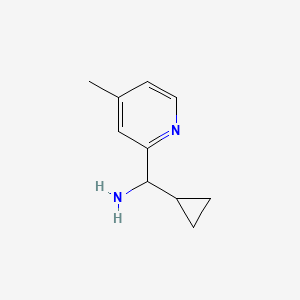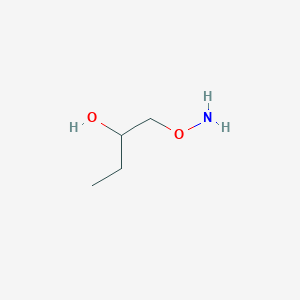![molecular formula C20H17F2NO4 B13568633 rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a difluorocarbene precursor, such as difluoromethyl diazomethane, under appropriate reaction conditions.
Protection of the Amino Group: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to prevent unwanted side reactions during subsequent steps.
Coupling Reactions: The protected amino group is coupled with the cyclopropane ring using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of N-oxides or carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving cyclopropane-containing substrates. Its difluoromethyl group can serve as a probe for investigating the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the cyclopropane ring can induce conformational changes in the target molecule, modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorine substitution pattern.
Fenestrane: A polycyclic compound with a unique windowpane motif.
Cubane: A hydrocarbon with a cubic structure.
Uniqueness
rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring, difluoromethyl group, and fluorenylmethoxycarbonyl-protected amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H17F2NO4 |
|---|---|
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
(1S,3S)-3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)16(17(20)18(24)25)9-23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,23,26)(H,24,25)/t16-,17+/m1/s1 |
Clé InChI |
KJOJGAVETXJSBS-SJORKVTESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H]4[C@H](C4(F)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4C(C4(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
![2-Methylidene-7-oxaspiro[3.5]nonane](/img/structure/B13568556.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568560.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)






![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
